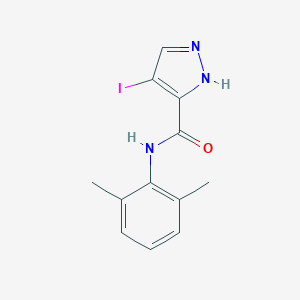![molecular formula C15H14ClNO3 B213638 N-allyl-5-[(4-chlorophenoxy)methyl]-2-furamide](/img/structure/B213638.png)
N-allyl-5-[(4-chlorophenoxy)methyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-5-[(4-chlorophenoxy)methyl]-2-furamide, commonly known as furamidine, is a synthetic compound that belongs to the family of diamidines. It has been extensively studied for its potential use as an antiparasitic agent. Furamidine has shown promising results in the treatment of various parasitic diseases, including African trypanosomiasis, leishmaniasis, and Chagas disease.
Mecanismo De Acción
Furamidine has been shown to inhibit the growth of parasites by binding to their DNA. It binds to the minor groove of the DNA and interferes with the replication process, ultimately leading to the death of the parasite.
Biochemical and Physiological Effects
Furamidine has been shown to have low toxicity in mammals. It has been tested in animal models and has shown promising results in the treatment of parasitic diseases without causing significant side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of furamidine is its low toxicity in mammals, making it a potential candidate for further development as an antiparasitic agent. However, its synthesis method is complex and requires multiple steps, making it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for furamidine research. One direction is to optimize the synthesis method to make it more efficient and cost-effective. Another direction is to explore its potential use in combination with other antiparasitic agents to increase its effectiveness. Additionally, further studies are needed to determine the long-term safety and efficacy of furamidine in humans.
Conclusion
Furamidine is a synthetic compound that has shown promising results in the treatment of parasitic diseases. Its mechanism of action involves binding to the DNA of parasites and interfering with the replication process. Furamidine has low toxicity in mammals, making it a potential candidate for further development as an antiparasitic agent. However, its complex synthesis method and limited availability in large quantities are limitations. Further research is needed to optimize its synthesis method and explore its potential use in combination with other antiparasitic agents.
Métodos De Síntesis
Furamidine can be synthesized using a multistep reaction process. The first step involves the reaction of 4-chlorophenol with allyl bromide in the presence of a base to form 4-chlorophenyl allyl ether. This intermediate is then reacted with furfural in the presence of a catalyst to form N-allyl-5-(4-chlorophenoxy)-2-furfuraldehyde. The final step involves the reaction of this intermediate with ammonia to form furamidine.
Aplicaciones Científicas De Investigación
Furamidine has been extensively studied for its potential use as an antiparasitic agent. It has shown promising results in the treatment of various parasitic diseases, including African trypanosomiasis, leishmaniasis, and Chagas disease. African trypanosomiasis, also known as sleeping sickness, is caused by the parasite Trypanosoma brucei. Leishmaniasis is caused by the parasite Leishmania, and Chagas disease is caused by the parasite Trypanosoma cruzi. These diseases are prevalent in developing countries, and there is a need for new and effective treatments.
Propiedades
Nombre del producto |
N-allyl-5-[(4-chlorophenoxy)methyl]-2-furamide |
|---|---|
Fórmula molecular |
C15H14ClNO3 |
Peso molecular |
291.73 g/mol |
Nombre IUPAC |
5-[(4-chlorophenoxy)methyl]-N-prop-2-enylfuran-2-carboxamide |
InChI |
InChI=1S/C15H14ClNO3/c1-2-9-17-15(18)14-8-7-13(20-14)10-19-12-5-3-11(16)4-6-12/h2-8H,1,9-10H2,(H,17,18) |
Clave InChI |
XRALSOPHTJQMBT-UHFFFAOYSA-N |
SMILES |
C=CCNC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)Cl |
SMILES canónico |
C=CCNC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]isonicotinamide](/img/structure/B213558.png)
![ethyl 4-({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213559.png)

![2-({3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoyl}amino)benzamide](/img/structure/B213563.png)
![N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213565.png)




![N-(2,4-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213573.png)
![5-[(2-chlorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B213574.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B213575.png)

![ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate](/img/structure/B213578.png)